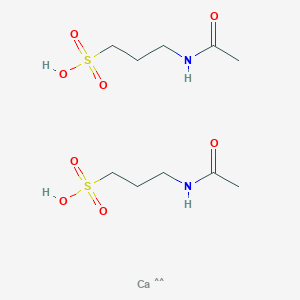
2,4-Bis(trichloromethyl)-1,3,5-trioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(trichloromethyl)-1,3,5-trioxane is a chemical compound known for its unique structure and properties. It belongs to the class of trioxanes, which are cyclic organic compounds containing three oxygen atoms. The presence of trichloromethyl groups at the 2 and 4 positions of the trioxane ring imparts distinct chemical characteristics to this compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloroacetaldehyde with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the trioxane ring. The general reaction conditions include:
Reactants: Trichloroacetaldehyde and hydrogen peroxide
Catalyst: Acid (e.g., sulfuric acid)
Solvent: Water or an organic solvent
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding: of reactants into the reactor
Efficient mixing: to ensure uniform reaction conditions
Temperature control: to maintain optimal reaction rates
Separation and purification: of the product using techniques such as distillation or crystallization
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(trichloromethyl)-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the trichloromethyl groups can yield corresponding alcohols.
Substitution: The chlorine atoms in the trichloromethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of trichloroacetic acid derivatives.
Reduction: Production of trichloromethyl alcohols.
Substitution: Generation of various substituted trioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Bis(trichloromethyl)-1,3,5-trioxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(trichloromethyl)-1,3,5-trioxane involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in:
Inhibition of enzyme activity: By binding to active sites or modifying enzyme structures.
Disruption of cellular processes: Through the generation of reactive oxygen species (ROS) or other reactive intermediates.
Induction of apoptosis: Triggering programmed cell death in cancer cells or other target cells.
Comparación Con Compuestos Similares
2,4-Bis(trichloromethyl)-1,3,5-trioxane can be compared with other similar compounds, such as:
2,4-Bis(trichloromethyl)-1,3-benzdioxin: Similar in structure but with a benzene ring instead of a trioxane ring.
6-Substituted 2,4-Bis(trichloromethyl)-sym-triazines: Containing a triazine ring with similar trichloromethyl groups.
2,4-Bis(trichloromethyl)-6-p-methoxystyryl-1,3,5-triazine: A triazine derivative with additional functional groups.
The uniqueness of this compound lies in its trioxane ring structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
6974-57-8 |
|---|---|
Fórmula molecular |
C5H4Cl6O3 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2,4-bis(trichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2 |
Clave InChI |
VQJJRXHXZLXWRO-UHFFFAOYSA-N |
SMILES canónico |
C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


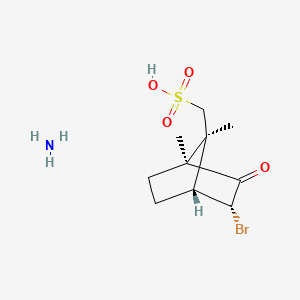
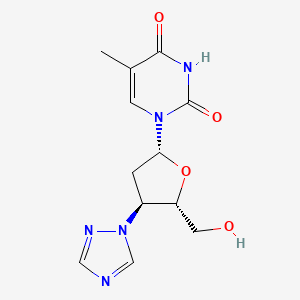

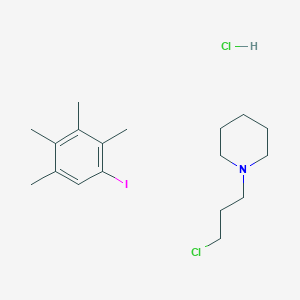
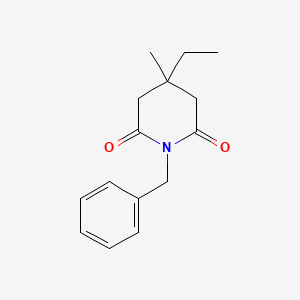

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B15196977.png)
![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)



